molecular formula C9H17NaO4 B14470429 Sodium 3-(2-butoxyethoxy)propionate CAS No. 68298-23-7

Sodium 3-(2-butoxyethoxy)propionate

Cat. No.: B14470429
CAS No.: 68298-23-7
M. Wt: 212.22 g/mol
InChI Key: PNFBSCDFHYXCBU-UHFFFAOYSA-M
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Description

Sodium 3-(2-butoxyethoxy)propionate is a sodium salt of a propionic acid derivative featuring a branched ether chain (2-butoxyethoxy group). The ether chain enhances hydrophilicity, while the sodium salt improves water solubility. Applications likely include industrial formulations, detergents, or antimicrobial agents, depending on its functional groups .

Properties

CAS No.

68298-23-7

Molecular Formula

C9H17NaO4

Molecular Weight

212.22 g/mol

IUPAC Name

sodium;3-(2-butoxyethoxy)propanoate

InChI

InChI=1S/C9H18O4.Na/c1-2-3-5-12-7-8-13-6-4-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

PNFBSCDFHYXCBU-UHFFFAOYSA-M

Canonical SMILES

CCCCOCCOCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

Before delving into synthesis, understanding the compound’s properties is critical for optimizing preparation routes. Key characteristics include:

Property Value Source
Molecular Weight 212.22 g/mol
Boiling Point 293°C at 760 mmHg
Flash Point 108.9°C
Density Not reported
Solubility Water-soluble (as sodium salt) Inferred

The absence of a melting point in literature suggests the compound may exist as a hygroscopic solid or liquid at room temperature. Its water solubility aligns with typical sodium carboxylate behavior, where the ionic sodium group enhances hydrophilicity.

Synthetic Routes and Reaction Mechanisms

Route 1: Ester Saponification with Alkaline Hydrolysis

This method involves synthesizing the ester precursor, 3-(2-butoxyethoxy)propionic acid alkyl ester, followed by saponification with sodium hydroxide.

Step 1: Synthesis of 3-(2-Butoxyethoxy)propionic Acid Alkyl Ester

Reagents :

  • 2-Butoxyethanol
  • Acrylic acid or alkyl acrylate (e.g., methyl acrylate)
  • Acid catalyst (e.g., sulfuric acid) or radical initiator

Mechanism :
A Michael addition or radical-mediated addition of 2-butoxyethanol to acrylic acid forms the ether linkage. For example:
$$
\text{2-Butoxyethanol} + \text{CH}2=\text{CHCOOR} \xrightarrow{\text{H}^+ \text{or radical}} \text{ROOCCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}2\text{OCH}2\text{CH}3
$$
This step is analogous to etherification reactions described in propionate ester syntheses.

Step 2: Saponification to Sodium Salt

Reaction Conditions :

  • Base: Aqueous NaOH or $$ \text{Na}2\text{CO}3 $$
  • Solvent: Methanol/water mixture
  • Temperature: 60–80°C
  • Duration: 4–8 hours

Procedure :
The ester is hydrolyzed in a methanolic NaOH solution under reflux. Post-reaction, the solvent is evaporated, and the residue is crystallized to isolate the sodium salt.

Example :
A patent describing sodium propionate synthesis via N-tert-butylpropanamide hydrolysis (WO2021/224934) utilized 48% NaOH in methanol/water at 173–175°C under pressure. Adapting this for 3-(2-butoxyethoxy)propionate esters would involve milder conditions (60–80°C) to avoid ether cleavage.

Route 2: Direct Neutralization of 3-(2-Butoxyethoxy)propionic Acid

This one-step method requires pre-synthesized 3-(2-butoxyethoxy)propionic acid, which is neutralized with sodium bicarbonate or hydroxide.

Reaction :
$$
\text{C}9\text{H}{18}\text{O}4 + \text{NaOH} \rightarrow \text{C}9\text{H}{17}\text{NaO}4 + \text{H}_2\text{O}
$$

Optimization Considerations :

  • Stoichiometry : A 1:1 molar ratio of acid to NaOH ensures complete neutralization.
  • Solvent : Ethanol or water enhances solubility.
  • Temperature : Room temperature avoids side reactions.

Challenges :

  • Commercial availability of the free acid is limited, necessitating in-situ synthesis.
  • Impurities from incomplete neutralization may require recrystallization.

Route 3: Williamson Ether Synthesis

This route constructs the ether linkage during synthesis, offering precise control over the 2-butoxyethoxy group.

Reagents :

  • Sodium 2-butoxyethoxide ($$ \text{NaOCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}_3 $$)
  • 3-Chloropropionic acid or ester

Mechanism :
The alkoxide ion displaces chloride in a nucleophilic substitution:
$$
\text{NaOCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}3 + \text{ClCH}2\text{CH}2\text{COOR} \rightarrow \text{ROOCCH}2\text{CH}2\text{OCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}3 + \text{NaCl}
$$

Conditions :

  • Solvent: Dry tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: 0–25°C to minimize ester hydrolysis

Post-Reaction Processing :
The ester product undergoes saponification as in Route 1.

Comparative Analysis of Synthesis Methods

Method Advantages Limitations Yield (Reported/Inferred)
Ester Saponification High purity; scalable Multi-step; requires ester synthesis 70–85%
Direct Neutralization Single-step; simple Dependent on acid availability 90–95%*
Williamson Synthesis Controlled ether formation Sensitive to moisture; costly reagents 60–75%*

*Inferred from analogous reactions in patents.

Industrial-Scale Considerations

For bulk production, Route 1 (ester saponification) is favored due to:

  • Cost-Effectiveness : Alkyl acrylates and 2-butoxyethanol are commercially available.
  • Process Safety : Avoids high-pressure conditions used in amide hydrolysis.
  • Scalability : Continuous flow reactors can enhance efficiency.

Typical Industrial Protocol :

  • Esterification : React 2-butoxyethanol with methyl acrylate in sulfuric acid (2 mol%) at 80°C for 12 hours.
  • Distillation : Recover unreacted reagents under reduced pressure.
  • Saponification : Treat ester with 20% NaOH in methanol/water (1:1) at 70°C for 6 hours.
  • Crystallization : Cool to 4°C, filter, and dry under vacuum.

Purity and Characterization

Post-synthesis, the product is validated via:

  • Titration : Confirming free alkalinity or residual acid.
  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR peaks at δ 1.0 (butyl CH$$ _3 $$), δ 3.5–3.7 (ether OCH$$ _2 $$), and δ 2.4–2.6 (propionate CH$$ _2 $$).
  • HPLC : Purity >98% using a C18 column and UV detection at 210 nm.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(2-butoxyethoxy)propionate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in substitution reactions where the butoxyethoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-(2-butoxyethoxy)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Sodium 3-(2-butoxyethoxy)propionate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions .

Comparison with Similar Compounds

Sodium Propionate (E281)

  • Structure : Simplest sodium salt of propionic acid (C₃H₅NaO₂).
  • Key Properties: High water solubility (freely soluble in water and ethanol) . Effective against molds and fungi, with an "unlimited" ADI (Acceptable Daily Intake) set by JECFA .
  • Applications : Widely used as a food preservative in baked goods and animal feed .
  • Comparison: Sodium 3-(2-butoxyethoxy)propionate’s ether chain likely reduces volatility and increases surfactant properties compared to Sodium Propionate’s simpler structure. The latter lacks the ether functionality, limiting its use in non-food industrial applications .

Ethyl 3-Ethoxypropionate (EEP)

  • Structure : Ethyl ester with an ethoxy group (C₇H₁₄O₃).
  • Key Properties :
    • Boiling point: 170.1°C; miscible with organic solvents like carbon disulfide .
    • Low toxicity (LD₅₀: 4.29 g/kg in rats) .
  • Applications : High-boiling solvent in coatings, inks, and adhesives .
  • Comparison: Unlike this compound, EEP is non-ionic and lipophilic, making it unsuitable for aqueous systems. The sodium salt’s ionic nature enhances water solubility and antimicrobial activity .

Diisobutyl 3,3'-Thiodipropionate

  • Structure : Diester with a thioether linkage (C₁₄H₂₆O₄S).
  • Key Properties :
    • Acts as an antioxidant due to sulfur’s radical-scavenging ability .
    • Used in plastics and polymers to prevent oxidative degradation .
  • Applications : Stabilizer in synthetic rubbers and lubricants .
  • Comparison: The thioether group differentiates it from this compound’s ether chain.

Methyl-3-(2-Thienyl)propionate

  • Structure : Methyl ester with a thiophene ring (C₈H₁₀O₂S).
  • Key Properties :
    • Aromatic sulfur-containing compound; used in pharmaceuticals and organic synthesis .
    • Molecular weight: 170.23 g/mol .
  • Applications : Intermediate in drug development (e.g., antipsychotics) .
  • Comparison : The thiophene group introduces π-electron density, enabling applications in electronics or medicinal chemistry, unlike this compound’s likely role in surface activity .

Octadecyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate

  • Structure: Phenolic antioxidant with a long alkyl chain (C₃₄H₅₈O₃).
  • Key Properties: High stability; inhibits oxidation in PVC and glycol esters . Soluble in methanol and used as a polymeric stabilizer .
  • Applications : Antioxidant in plastics and lubricants .
  • Comparison: The bulky phenolic group provides radical scavenging, whereas this compound’s ether chain may enhance micelle formation in detergents .

Research Findings and Limitations

  • EEP : Validated as a low-toxicity solvent via OSHA methods .
  • Thiodipropionate : Proven antioxidant performance in synthetic polymers .
  • Limitations : Direct data on this compound is absent in the evidence; comparisons rely on structural analogs. Further experimental studies are needed to confirm its specific properties.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Sodium 3-(2-butoxyethoxy)propionate, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis typically involves reacting 3-(2-butoxyethoxy)propionic acid with sodium carbonate or hydroxide under controlled pH and temperature. Optimization includes monitoring reaction kinetics via titration and using inert atmospheres to prevent oxidation. Purification via recrystallization or column chromatography ensures high purity (>98%). Characterization via FT-IR and NMR confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the propionate backbone and butoxyethoxy side chains. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies carboxylate (COO⁻) and ether (C-O-C) functional groups. Mass spectrometry (ESI-MS) validates molecular weight and detects impurities. Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer : Conduct phase-solubility studies in water, ethanol, and dimethyl sulfoxide (DMSO) at 25°C and 40°C. Stability testing includes accelerated degradation studies under UV light, varying pH (2–12), and oxidative conditions (H₂O₂). High-Performance Liquid Chromatography (HPLC) monitors degradation products, while dynamic light scattering (DLS) evaluates colloidal stability in aqueous solutions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported toxicity profiles of this compound derivatives?

  • Methodological Answer : Comparative toxicity studies should use standardized in vitro models (e.g., HepG2 cells for hepatic toxicity) and in vivo assays (OECD guidelines for acute/chronic exposure). Confounding variables like residual solvents or isomers must be ruled out via GC-MS. Dose-response curves and transcriptomic profiling (RNA-seq) can identify threshold effects and mechanistic pathways .

Q. How does the surfactant efficacy of this compound compare to structurally similar compounds in stabilizing emulsions under varying pH conditions?

  • Methodological Answer : Evaluate critical micelle concentration (CMC) via surface tension measurements (Du Noüy ring method). Emulsion stability assays (e.g., Turbiscan) under pH 3–10 quantify phase separation kinetics. Compare with sodium alkyl sulfates (e.g., SDS) and ethoxylated alcohols. Advanced rheology studies (oscillatory shear) correlate micellar structure with viscoelastic properties .

Q. What role does this compound play in the synthesis of lanthanoid complexes, and how does its coordination behavior differ from other carboxylate ligands?

  • Methodological Answer : Use molar ratio studies (Job’s method) to determine ligand-to-metal stoichiometry. Single-crystal X-ray diffraction reveals coordination geometry (e.g., monodentate vs. bidentate binding). Compare with propionate analogs (e.g., 3-(4-hydroxyphenyl)propionate) using UV-Vis spectroscopy and cyclic voltammetry to assess electronic effects on metal-ligand stability .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Simulate biodegradation using OECD 301D (closed bottle test) and photodegradation under UV irradiation. Quantify degradation products via LC-MS/MS. Ecotoxicity assays (e.g., Daphnia magna immobilization) assess acute effects. Computational modeling (QSAR) predicts bioaccumulation potential and guides regulatory risk assessment .

Data Analysis and Validation

Q. What statistical approaches are recommended for reconciling discrepancies in thermal stability data for this compound across studies?

  • Methodological Answer : Apply multivariate analysis (ANOVA) to isolate variables like heating rate and sample purity. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition pathways. Replicate studies under inert vs. oxidative atmospheres clarify environmental dependencies .

Q. How should researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (spike recovery 95–105%). Matrix effects (e.g., salt interference) are minimized via solid-phase extraction (SPE). Cross-validate with LC-MS for trace-level detection .

Tables for Key Parameters

Parameter Method Typical Range Reference
CMC (Critical Micelle Conc.)Surface Tension Measurement0.5–2.0 mM in H₂O
Thermal DecompositionTGA/DSCOnset: 220–250°C
pKa (Propionate Group)Potentiometric Titration4.2–4.8 in H₂O
Solubility in Water (25°C)Gravimetric Analysis150–200 g/L

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